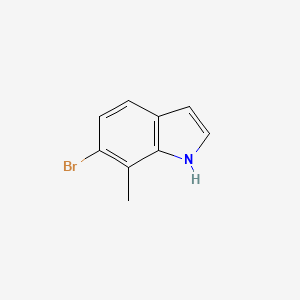

6-Bromo-7-methyl-1H-indole

Vue d'ensemble

Description

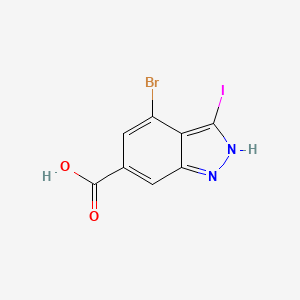

6-Bromo-7-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in various natural products and their diverse range of biological activities. The specific substitution pattern of the bromine and methyl groups on the indole ring can influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through regioselective bromination. For instance, methyl indole-3-carboxylate can be dibrominated to yield methyl 5,6-dibromoindole-3-carboxylate when treated with bromine in acetic acid. This compound can then be converted to 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation process . Although the specific synthesis of 6-Bromo-7-methyl-1H-indole is not detailed in the provided papers, similar bromination techniques and subsequent modifications could be applied to synthesize the compound.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis can reveal short intermolecular connections, and molecular geometry optimizations can be compared with experimental data to understand the structure . These methods could be employed to analyze the molecular structure of 6-Bromo-7-methyl-1H-indole.

Chemical Reactions Analysis

Brominated indoles can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide can lead to the formation of brominated indolenine derivatives, which can further react to give oxindole structures upon treatment with acetic acid . These reactions demonstrate the potential transformations that 6-Bromo-7-methyl-1H-indole could undergo, although specific reactions for this compound are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The presence of a bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. For example, the thermal stability of a brominated indole derivative was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps . These analyses can provide insights into the properties of 6-Bromo-7-methyl-1H-indole, although specific data for this compound would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . For example, the essential 6,7-indolyne material was easily generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .

- Results or Outcomes : This approach enables the trikentrins and the related herbindoles to be quickly admitted .

Biotechnological Production for Industrial Applications

- Scientific Field : Biotechnology

- Application Summary : Indole is a signalling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .

- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . For example, L-Cys was added to prevent indigo formation of 2‐cysteinyl indoleninone .

- Results or Outcomes : Spontaneous oxidative condensation of 3-hydroxyindole/2-Cys-indoleninone and 6-bromo-2-oxoindole to 6-bromoindirubin was enhanced by a shift from pH 7 to 9 .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted .

- Results or Outcomes : The outcomes also vary, but in general, indole derivatives have shown promise in treating a variety of conditions .

Rapid Synthesis of Trisubstituted Indoles

- Scientific Field : Organic Chemistry

- Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Methods of Application : The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

- Results or Outcomes : The process is amenable to rapid generation of trisubstituted indole libraries .

Gas Chromatography

- Scientific Field : Analytical Chemistry

- Application Summary : Indole derivatives can be analyzed using gas chromatography .

- Methods of Application : The specific methods of application would depend on the specific parameters of the gas chromatography system .

- Results or Outcomes : The outcomes would provide detailed information about the composition and properties of the indole derivative .

Indole as a Moiety in Selected Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .

- Results or Outcomes : This approach enables the construction of indoles as a moiety in selected alkaloids .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNXKBLDFQVFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646682 | |

| Record name | 6-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methyl-1H-indole | |

CAS RN |

1000343-89-4 | |

| Record name | 6-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-7-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

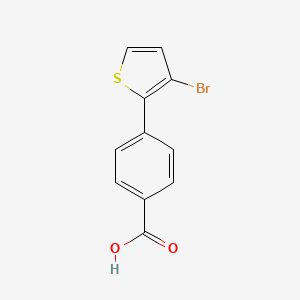

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)